molecular formula C23H28N2O2 B2724438 4-tert-butyl-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide CAS No. 954081-97-1

4-tert-butyl-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Cat. No. B2724438
CAS RN: 954081-97-1
M. Wt: 364.489
InChI Key: ZZBSLWIKGVWZEO-UHFFFAOYSA-N
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Description

The compound “4-tert-butyl-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide” is a benzamide derivative. Benzamides are a class of compounds containing a benzene ring attached to an amide functional group. They are used in a wide range of applications, including as building blocks in organic synthesis and as pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound would be based on the structures of its components: a benzene ring, a tert-butyl group, a propionyl group, and a tetrahydroquinoline group. These groups are likely connected in a way that forms a stable, possibly aromatic, compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the benzene ring might confer stability and rigidity to the molecule, while the amide group could participate in hydrogen bonding, affecting the compound’s solubility .

Scientific Research Applications

Medicinal Chemistry Applications

Antimalarial Drug Development : The research on N-tert-Butyl isoquine (GSK369796), a derivative closely related to the chemical structure , highlights its design based on chemical, toxicological, pharmacokinetic, and pharmacodynamic considerations for antimalarial therapy. This molecule was selected for its excellent activity against Plasmodium falciparum and rodent malaria parasites, demonstrating the potential of such structures in drug development (O’Neill et al., 2009).

Chemical Synthesis Applications

Synthesis of Heterocyclic Carboxamides : A study on the synthesis and evaluation of heterocyclic carboxamides as potential antipsychotic agents illustrates the versatility of similar compounds in synthesizing novel therapeutics with potential applications in treating psychiatric disorders. These compounds showed promising in vitro and in vivo activity, suggesting their utility in medicinal chemistry (Norman et al., 1996).

Catalytic Activities : Research involving new dioxo-molybdenum(VI) and -tungsten(VI) complexes with N-capped tripodal N₂O₂ tetradentate ligands, derived from di-/tetra-tert-butyl substituted compounds, highlights the catalytic potential of these structures in olefin epoxidation. This underscores the importance of such compounds in catalysis and synthetic chemistry applications (Wong et al., 2010).

Development of Therapeutic Agents

Alzheimer’s Disease Treatment : A study on new hybrids of 4-amino-2,3-polymethylenequinoline linked to butylated hydroxytoluene (BHT) synthesized as potential multifunctional agents for Alzheimer’s disease treatment showcases the therapeutic potential of compounds with similar structural motifs. These compounds demonstrated significant inhibition of acetylcholinesterase and butyrylcholinesterase, alongside promising antioxidant activities and ADMET profiles, making them candidates for AD therapeutics (Makhaeva et al., 2020).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if this compound is a pharmaceutical, its mechanism of action would depend on the biological target it interacts with. Without more information, it’s difficult to predict the specific mechanism of action .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, many benzene derivatives are hazardous and can be harmful if inhaled, ingested, or come into contact with the skin .

properties

IUPAC Name

4-tert-butyl-N-(1-propanoyl-3,4-dihydro-2H-quinolin-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O2/c1-5-21(26)25-14-6-7-17-15-19(12-13-20(17)25)24-22(27)16-8-10-18(11-9-16)23(2,3)4/h8-13,15H,5-7,14H2,1-4H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZBSLWIKGVWZEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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